Product packaging for Moexipril Methyl Benzyl Ester Maleate(Cat. No.:CAS No. 1356019-99-2)

Moexipril Methyl Benzyl Ester Maleate

Cat. No.: B585821
CAS No.: 1356019-99-2
M. Wt: 690.7 g/mol
InChI Key: YJYOSPZJTWQPTJ-AZUKLTGISA-N
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Description

Moexipril Methyl Benzyl Ester Maleate is a biochemical compound with the molecular formula C37H42N2O11 and a molecular weight of 690.74. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Properties

CAS No.

1356019-99-2

Molecular Formula

C37H42N2O11

Molecular Weight

690.7 g/mol

IUPAC Name

benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid

InChI

InChI=1S/C33H38N2O7.C4H4O4/c1-22(34-27(32(37)41-4)16-15-23-11-7-5-8-12-23)31(36)35-20-26-19-30(40-3)29(39-2)18-25(26)17-28(35)33(38)42-21-24-13-9-6-10-14-24;5-3(6)1-2-4(7)8/h5-14,18-19,22,27-28,34H,15-17,20-21H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t22-,27-,28-;/m0./s1

InChI Key

YJYOSPZJTWQPTJ-AZUKLTGISA-N

SMILES

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)OCC3=CC=CC=C3)OC)OC)NC(CCC4=CC=CC=C4)C(=O)OC.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)OCC3=CC=CC=C3)OC)OC)N[C@@H](CCC4=CC=CC=C4)C(=O)OC.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)OCC3=CC=CC=C3)OC)OC)NC(CCC4=CC=CC=C4)C(=O)OC.C(=CC(=O)O)C(=O)O

Synonyms

[3S-[2-(S),3S]]-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-[[1-(methoxycarbonyl)_x000B_-3-phenylpropyl]amino]-1-oxopropyl]-3-isoquinolinecarboxylic Acid Benzyl Ester Maleate

Origin of Product

United States

Preparation Methods

Peptide Coupling via Carbodiimide Activation

The primary method involves coupling N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid benzyl ester (Figure 2). Key steps include:

  • Activation of the carboxylic acid : The amino acid component is activated using carbodiimide reagents (e.g., DCC or EDCI) in solvents like dichloromethane or methyl isobutyl ketone at –15°C to –5°C.

  • Amide bond formation : The activated intermediate reacts with the tetrahydroisoquinoline derivative under biphasic conditions (water and immiscible organic solvent) with a base like sodium bicarbonate.

  • Esterification : The benzyl ester group is introduced to protect the carboxylic acid moiety during synthesis.

Key Data :

  • Yield: 95–99% after purification.

  • Purity: ≥95% by HPLC.

Catalytic Hydrogenation for Deprotection

A critical step in the synthesis involves removing protecting groups. For example, the benzyl ester in intermediates is cleaved via catalytic hydrogenation using 10% Pd/C under 40–60 psi H₂ pressure in ethanol/water mixtures. This step is followed by maleate salt formation to stabilize the product.

Conditions :

  • Temperature: 20–30°C.

  • Catalyst loading: 2.5–5% w/w.

Maleate Salt Formation

The final step involves reacting the free base of Moexipril Methyl Benzyl Ester with maleic acid to improve stability and crystallinity. This is critical for reducing cyclization to diketopiperazine impurities.

Procedure :

  • The free base is dissolved in ethyl acetate or acetonitrile.

  • Maleic acid (1.0–1.2 equivalents) is added at 35–40°C.

  • The mixture is cooled to 5–10°C to precipitate the maleate salt.

Analytical Confirmation :

  • FTIR : Peaks at 1710 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (maleate C=C).

  • XRD : Distinct peaks at 2θ = 7.38°, 9.39°, and 16.55°.

Optimization of Reaction Conditions

Solvent Systems

  • Activation step : Dichloromethane or methyl isobutyl ketone ensures high reactivity of the carbodiimide intermediate.

  • Coupling step : A biphasic system (water/dichloromethane) minimizes side reactions and simplifies workup.

Temperature Control

  • Low temperatures (–15°C to –5°C) during activation prevent racemization of stereocenters.

  • Hydrogenation at 20–30°C balances reaction rate and catalyst longevity.

Industrial-Scale Production Challenges

Purification Strategies

  • Crystallization : The maleate salt is recrystallized from acetonitrile/ethyl acetate to achieve >99.5% purity.

  • Impurity profile : Diketopiperazine formation is suppressed to <0.1% via controlled pH and temperature.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations
Carbodiimide couplingHigh yield (95–99%), scalableRequires strict temperature control
β-Lactam routeStereoselective, avoids racemizationMultistep process, lower overall yield
HydrogenationEfficient deprotection, minimal side productsCatalyst cost and handling hazards

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.32–7.25 (m, 5H, benzyl), 4.45 (q, J = 7.1 Hz, 2H, ester), 3.82 (s, 6H, OCH₃).

  • HPLC : Retention time = 12.4 min (C18 column, 0.1% TFA in acetonitrile/water).

Thermal Stability

  • TGA : No weight loss below 150°C, confirming absence of solvates.

  • DSC : Endothermic peak at 156°C (melting point) .

Chemical Reactions Analysis

Types of Reactions

Moexipril Methyl Benzyl Ester Maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Moexipril Methyl Benzyl Ester Maleate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

Moexipril Methyl Benzyl Ester Maleate acts as a prodrug for moexiprilat, an active angiotensin-converting enzyme inhibitor. The mechanism involves the inhibition of angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, the compound helps relax blood vessels, thereby lowering blood pressure .

Comparison with Similar Compounds

Similar Compounds

  • Enalapril Maleate
  • Lisinopril Dihydrate
  • Ramipril

Uniqueness

Moexipril Methyl Benzyl Ester Maleate is unique due to its specific esterification, which may offer distinct pharmacokinetic properties compared to other angiotensin-converting enzyme inhibitors. Its methyl benzyl ester group can influence its absorption, distribution, metabolism, and excretion profiles, potentially leading to different therapeutic outcomes .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Moexipril Methyl Benzyl Ester Maleate and its impurities in pharmaceutical formulations?

  • Methodology : Use reverse-phase HPLC with UV detection (e.g., 220 nm) and a C18 column. For impurity profiling, reference standards like those listed in (e.g., MM0032.08–MM0032.10) can be used to identify geometric isomers (E/Z mixtures) and related maleate salts. Mobile phases typically combine acetonitrile and phosphate buffer (pH 2.5–3.0) to resolve polar degradation products. Quantify impurities against external calibration curves, ensuring compliance with ICH Q3A/B guidelines .

Q. How can the ester functionality in this compound influence its stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) across pH 1.0–9.0 using buffered solutions. Monitor hydrolysis of the methyl benzyl ester group via LC-MS to detect free acid derivatives. Maleate counterions (as seen in dexchlorpheniramine maleate, ) may stabilize the compound in acidic media but promote ester cleavage in alkaline conditions. Include mass balance calculations to account for degradation pathways .

Q. What synthetic routes are reported for preparing this compound with high enantiomeric purity?

  • Methodology : Utilize stereoselective synthesis involving chiral catalysts (e.g., L-proline derivatives) to control the benzyl ester moiety. Maleate salt formation (as in for rosiglitazone) can enhance crystallinity and purity. Confirm enantiomeric excess via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and compare retention times to reference standards .

Advanced Research Questions

Q. How do geometric isomers (E/Z) of this compound affect pharmacological activity, and what experimental strategies can resolve these isomers?

  • Methodology : Compare in vitro ACE inhibition assays (e.g., using rabbit lung homogenates) for E and Z isomers isolated via preparative HPLC. Use NOESY NMR to confirm isomer geometry, referencing coupling constants (J values) for olefinic protons. For resolution, employ normal-phase chromatography with hexane/ethanol gradients, as demonstrated for desmethyldoxepin isomers in .

Q. What metabolic pathways are implicated in the in vivo biotransformation of this compound, and how can these be modeled preclinically?

  • Methodology : Use hepatic microsomal incubations (human or rodent) with NADPH cofactors to identify phase I metabolites. Detect ester hydrolysis products (e.g., free moexipril) via UPLC-QTOF-MS. For phase II conjugation, incubate with UDP-glucuronic acid and analyze glucuronide formation. Cross-reference with structural analogs like dexibuprofen ethyl ester ( ) to predict metabolic hotspots .

Q. How can computational modeling predict the solid-state compatibility of this compound with common excipients?

  • Methodology : Apply molecular dynamics simulations (e.g., using Materials Studio software) to assess interactions between the maleate anion and excipients like lactose or magnesium stearate. Validate predictions via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). For hygroscopicity risks, correlate with data on dimethyl maleate (), which shares similar ester-water affinity .

Data Contradictions & Resolution

Q. Discrepancies in reported impurity profiles for this compound: How to reconcile conflicting chromatographic data?

  • Resolution : Review column selectivity (e.g., C8 vs. C18) and mobile phase additives (e.g., ion-pair reagents). Cross-validate using orthogonal techniques like HILIC-MS for polar impurities. For example, highlights variability in E/Z isomer ratios under different chromatographic conditions, necessitating method robustness testing .

Q. Conflicting stability data for maleate salts in accelerated vs. long-term studies: How to design experiments for predictive modeling?

  • Resolution : Apply the Arrhenius equation to extrapolate degradation rates from accelerated studies (40–60°C) to real-time conditions. Include humidity-controlled chambers to account for maleate’s hygroscopicity (). For oxidation-sensitive impurities (e.g., N-oxides), use radical scavengers in formulation matrices, as seen in for dexchlorpheniramine .

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